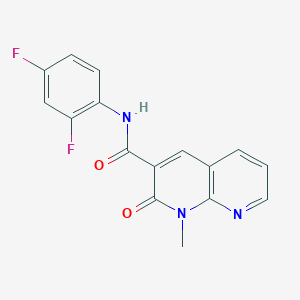

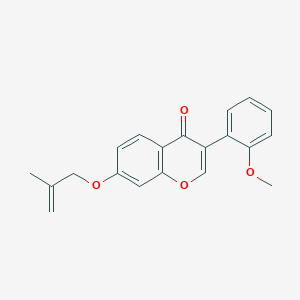

![molecular formula C6H3Br2N3 B2605613 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1956379-02-4](/img/structure/B2605613.png)

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound . It belongs to the group of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The molecular structure of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine consists of a pyrazole ring fused with a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions proceed smoothly in the case of both electron-withdrawing and electron-releasing groups in the aryl substituent, resulting in the formation of pyrazolo[3,4-b]pyridines .Scientific Research Applications

Synthesis Methods

Ultrasound-Promoted Synthesis : A convenient ultrasound-promoted method has been developed for the regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. The method employs 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes in ethanol under ultrasound irradiation, yielding products in short reaction times and excellent yields (Nikpassand et al., 2010).

Microwave-Assisted Synthesis : Microwave irradiation has been used for a fast, solvent-free, and highly efficient synthesis of Pyrazolo[3,4-b]Pyridines. This method uses KHSO4 as a reusable green catalyst, offering benefits like cleanliness, short reaction time, and broad substrate tolerance (Li et al., 2019).

Water-Mediated Synthesis : Pyrazolo[3,4-b]pyridines have been synthesized in aqueous media by reacting 5-aminopyrazole with benzylidenemalononitrile. This approach is environmentally friendly and involves straightforward procedures (Shi et al., 2007).

Biological and Chemical Applications

Biomedical Applications : 1H-Pyrazolo[3,4-b]pyridines, including derivatives of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine, have been explored for various biomedical applications due to their diverse substituents and significant pharmacological properties (Donaire-Arias et al., 2022).

Drug Discovery Chemistry : These compounds, particularly 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, have shown potential in drug discovery, especially as ATP competitive binders to kinase enzymes, making them suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Anticancer Agents : Some derivatives of 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine have been synthesized and evaluated for their potential cytotoxicity against human laryngeal epidermoid carcinoma cells, with some compounds exhibiting significant effects (Abdel‐Latif et al., 2016).

Material Science Applications

- Optical and Quantum Electronics : Derivatives of Pyrazolo[4,3-b]pyridine have been utilized in material science, notably in the synthesis of compounds with notable thermal stability and polycrystalline structure, which are used in fabricating devices exhibiting photovoltaic properties and rectification behavior (El-Menyawy et al., 2019).

Safety and Hazards

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name |

5,7-dibromo-1H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUSADIXYHJUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C=NN2)N=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

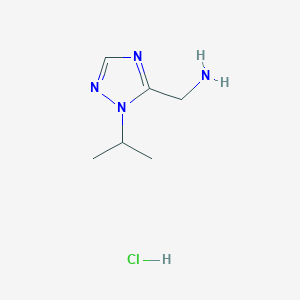

![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N'-methylbenzohydrazide](/img/structure/B2605531.png)

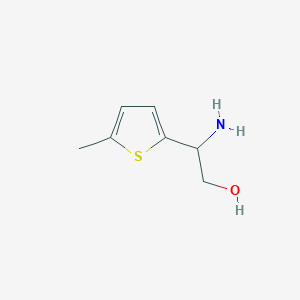

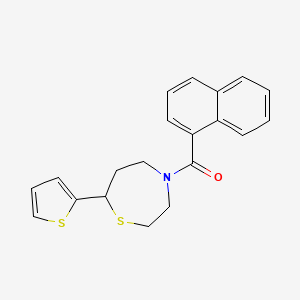

![(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2605537.png)

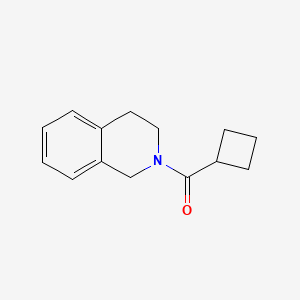

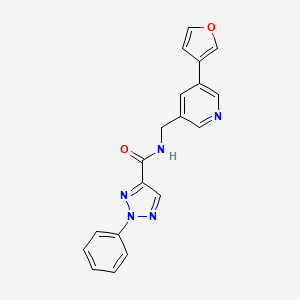

![N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2605538.png)

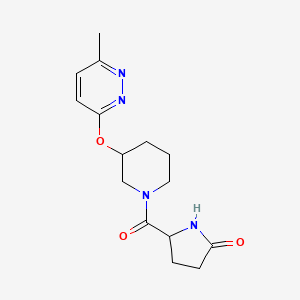

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2605539.png)

![1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2605545.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2605549.png)